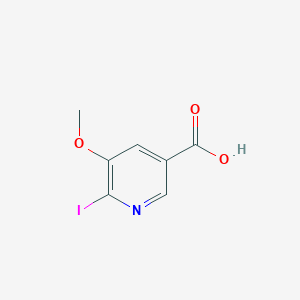

![molecular formula C19H21FN4O4S B2665709 2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-76-8](/img/structure/B2665709.png)

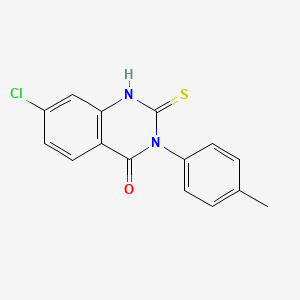

2-[2-(4-fluorophenoxy)ethyl]-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this specific compound is not available in the literature, related compounds such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been synthesized via aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Applications De Recherche Scientifique

Antagonist Activity

One study explored the synthesis and activity of bicyclic 1,2,4-triazol-3(2H)-one derivatives, focusing on their potential as 5-HT2 (serotonin) receptor antagonists. Among the compounds synthesized, one with a similar structural framework showed significant 5-HT2 antagonist activity without demonstrating alpha 1 antagonist activity in vivo. This compound was notably more potent than ritanserin, a known antagonist, in blocking head twitches induced by 5-hydroxytryptophan, highlighting its potential utility in modulating serotonin pathways (Watanabe et al., 1992).

Herbicidal Activity

Another research avenue for structurally related compounds includes their application in agriculture as herbicides. Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were found to exhibit excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates potential for development into new herbicidal agents (Moran, 2003).

Antimicrobial Activity

Further studies have delved into the antimicrobial properties of novel polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines. These compounds, originating from similar synthetic precursors, exhibited promising antimicrobial activity, suggesting their potential in developing new antimicrobial drugs (El‐Kazak & Ibrahim, 2013).

Anticancer and PI3K Inhibition

Modifications of related compounds to include alkylurea moieties have shown remarkable anticancer effects and reduced toxicity, suggesting their applicability in cancer treatment. Notably, these modifications enhanced antiproliferative activities against human cancer cell lines and demonstrated potent inhibitory activity against PI3Ks and mTOR, vital targets in cancer therapy (Wang et al., 2015).

Antihypertensive Agents

Research on 1,2,4-triazolol[1,5-alpha]pyrimidines has revealed potential antihypertensive effects. Compounds in this category, including those with structural similarities to the queried chemical, showed promising in vitro and in vivo antihypertensive activity, indicating their possible development into new antihypertensive medications (Bayomi et al., 1999).

Antimalarial Activity

A novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides were designed and synthesized as potential antimalarial agents. Two compounds from this series showed good in vitro antimalarial activity against Plasmodium falciparum, underscoring the potential of such compounds in antimalarial drug discovery (Karpina et al., 2020).

Propriétés

IUPAC Name |

2-[2-(4-fluorophenoxy)ethyl]-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O4S/c20-15-4-6-16(7-5-15)28-13-12-24-19(25)23-14-17(8-9-18(23)21-24)29(26,27)22-10-2-1-3-11-22/h4-9,14H,1-3,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRYZXXECQUIGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CCOC4=CC=C(C=C4)F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

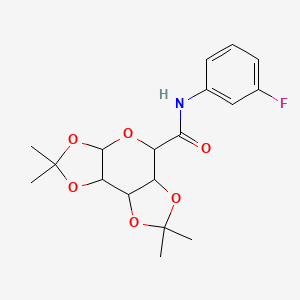

![4-[(2S,3S)-2-Methylpyrrolidin-3-yl]morpholine](/img/structure/B2665632.png)

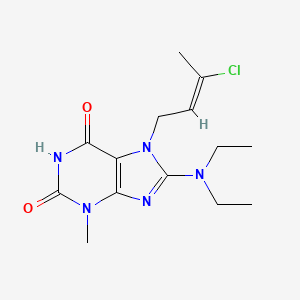

![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2665633.png)

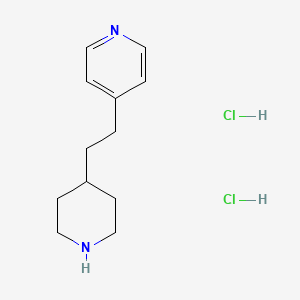

![3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2665634.png)

![Diethyl 5-[[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2665639.png)

![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)

![2-methyl-1-{[3-nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4,5-dihydro-1H-imidazole](/img/structure/B2665649.png)